1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of benzoyl chloride with 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoyl derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
1-benzoyl-3-methyl-5-pyrazolone: Similar structure but different substitution pattern, leading to varied biological activities.
Uniqueness
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolones.
Properties
CAS No. |
67307-54-4 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-benzoyl-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
HYVVRRUGJGJMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.